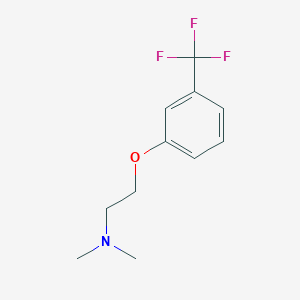

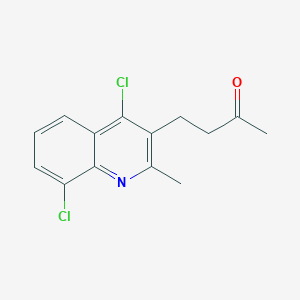

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

カタログ番号 B1362195

CAS番号:

394655-12-0

分子量: 212.25 g/mol

InChIキー: VGNRCODKFDNTOE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that has been used in scientific research for a variety of purposes. It is a benzodiazepine derivative that has been studied for its potential as a therapeutic agent and its ability to act as a molecular probe for the study of various physiological processes.

科学的研究の応用

1. Protein Tyrosine Kinase Inhibitory Activity

- Summary of Application : A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

- Methods of Application : The compounds were synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . They were then screened for their in vitro protein tyrosine kinase inhibitory activity .

- Results or Outcomes : Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

2. Treatment of Lung Cancer

- Summary of Application : A new chalcone series has been developed that may be useful in the treatment of lung cancer . The novel chalcones were tested against the lung cancer cell line (A549) .

- Methods of Application : MTT assay was used to detect the cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) . Molecular docking studies were performed on the most two effective chalcones .

- Results or Outcomes : The study found that the novel chalcones had a cytotoxic effect on the A549 cell line .

3. High-Performance Recyclable Furan-based Epoxy Resin

- Summary of Application : A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing furan ring was designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE), which intrinsically has dual hydrogen bond networks, dynamic imine structure and resultant high performance .

- Methods of Application : The FCN-GTE was synthesized and its structure was established based on various analytical techniques . The FCN-GTE-based carbon fiber composites could be completely recycled in an amine solution .

- Results or Outcomes : The FCN-GTE exhibits significantly improved mechanical properties owing to the increased density of hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .

4. Furan Platform Chemicals Beyond Fuels and Plastics

- Summary of Application : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have a wide range of applications beyond fuels and plastics .

- Methods of Application : The FPCs are synthesized from biomass and can be used to economically synthesize a spectacular range of compounds .

- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

5. Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one

- Summary of Application : The photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one have been studied . In de-aerated solutions, only the corresponding 1,2-indandiones were detected .

- Methods of Application : The photoreactions were conducted in de-aerated solutions .

- Results or Outcomes : The study found that 3-(Furan-2-yl)isobenzofuran-1(3H)-one as a secondary product was also detected with FHC in both solvents .

特性

IUPAC Name |

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRCODKFDNTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377995 |

Source

|

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

394655-12-0 |

Source

|

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

25803-68-3

Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-

24087-45-4

![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)